molecular formula C21H25N3O9 B14767155 Thalidomide-O-acetamido-PEG3-OH

Thalidomide-O-acetamido-PEG3-OH

Cat. No.: B14767155
M. Wt: 463.4 g/mol
InChI Key: JHBADJXPDMIDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-acetamido-PEG3-OH is a bifunctional degrader building block central to the development of Proteolysis-Targeting Chimeras (PROTACs). This compound features a thalidomide derivative, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a hydroxyl-terminated linker. The CRBN E3 ligase is a core component of the Cullin 4-RING E3 ligase (CRL4^CRBN) complex, which is critically involved in the ubiquitin-proteasome system (UPS), the primary pathway for intracellular protein degradation . In PROTAC design, this molecule serves as the E3 ligase-recruiting moiety. The PEG3-based linker (triethylene glycol) offers flexibility and solubility, while the terminal hydroxyl group provides a handle for chemical conjugation to a ligand of a Protein of Interest (POI) . By facilitating the forced proximity between the E3 ligase and the POI, PROTACs constructed with this building block lead to the polyubiquitination and subsequent degradation of the target protein by the proteasome . This event-driven, catalytic mechanism offers a novel therapeutic strategy to target proteins previously considered "undruggable," with applications in cancer research, neurodegenerative diseases, and beyond . The product is provided with a purity of >=95% (HPLC) and must be stored refrigerated. It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications .

Properties

Molecular Formula

C21H25N3O9

Molecular Weight

463.4 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]acetamide

InChI

InChI=1S/C21H25N3O9/c25-7-9-32-11-10-31-8-6-22-17(27)12-33-15-3-1-2-13-18(15)21(30)24(20(13)29)14-4-5-16(26)23-19(14)28/h1-3,14,25H,4-12H2,(H,22,27)(H,23,26,28)

InChI Key

JHBADJXPDMIDFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-OH involves the conjugation of thalidomide with a PEG linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-PEG3-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name Linker Type Terminal Group Molecular Weight Solubility Key Applications
This compound PEG3 -OH ~542.97 High (aqueous) PROTACs, conjugation
Thalidomide-O-amido-PEG3-NH2 HCl PEG3 -NH2 542.97 High (aqueous) Protein conjugation
Thalidomide-O-C6-acid C6 alkyl -COOH ~450.5 Moderate Hydrophobic target linking
Thalidomide-O-PEG1-azide PEG1 -N3 444.4 Low Click chemistry
Thalidomide-Propargyne-PEG3-COOH PEG3 -COOH ~650 Moderate Targeted drug delivery

Research Findings and Challenges

  • Efficacy: PEG3-linked thalidomide derivatives show 30–50% higher solubility than alkyl-linked analogs, critical for intravenous administration .
  • Stability : Hydroxyl-terminated compounds (e.g., this compound) require careful storage (-20°C, desiccated) to prevent hydrolysis .
  • Toxicity : While PEGylation reduces off-target effects, residual thalidomide activity may still pose teratogenic risks, necessitating stringent handling .

Q & A

Q. What is the structural and functional significance of the PEG3 linker in Thalidomide-O-acetamido-PEG3-OH?

The PEG3 linker enhances aqueous solubility and reduces nonspecific interactions with biological receptors, improving pharmacokinetic properties. Its three ethylene glycol units provide flexibility, facilitating spatial alignment between the cereblon-binding thalidomide moiety and target proteins in PROTAC (Proteolysis-Targeting Chimera) designs. The acetamido group enables conjugation to other functional groups (e.g., amines via carbodiimide chemistry) .

Q. Which analytical methods are recommended for validating the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with acetonitrile-based mobile phases and internal standardization (e.g., phosphoric acid) is critical for purity assessment. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Avoid repeated freeze-thaw cycles and store at <-20°C in desiccated, light-protected conditions .

Q. What solvents and reaction conditions are optimal for dissolving and conjugating this compound?

The compound is soluble in water and polar organic solvents (e.g., DMSO, DMF). For conjugation reactions (e.g., amide bond formation), use carbodiimide crosslinkers (EDC/NHS) in pH 7.4 buffers. Monitor reaction progress via thin-layer chromatography (TLC) or reverse-phase HPLC to ensure >95% coupling efficiency .

Advanced Research Questions

Q. How can researchers optimize PROTAC designs using this compound to balance target protein degradation efficacy and off-target effects?

Key factors include:

  • Linker Length : PEG3 provides intermediate spacing; shorter/longer PEG chains (e.g., PEG2, PEG4) may alter ternary complex formation .
  • E3 Ligase Binding : Confirm cereblon engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA).
  • Target Protein Affinity : Attach target-binding warheads (e.g., kinase inhibitors) via the acetamido group, ensuring stoichiometric equivalence during synthesis .

Q. What experimental strategies resolve contradictions in reported synthesis yields of this compound derivatives?

Discrepancies often arise from:

  • Catalyst Selection : KOH or NaHCO3 may yield divergent byproduct profiles in amidation reactions .
  • Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., hydrochloride salt formation) to prevent degradation .
  • Purification : Optimize gradient elution in flash chromatography (e.g., 5–20% methanol in dichloromethane) to isolate high-purity fractions .

Q. How can stability challenges during in vivo applications of this compound be addressed?

  • Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • Plasma Stability Assays : Incubate the compound in human plasma at 37°C and quantify degradation products via LC-MS/MS. PEG3’s hydrophilicity reduces aggregation but may increase renal clearance; consider PEGylation alternatives (e.g., branched PEG) for prolonged circulation .

Methodological Considerations

  • Data Contradiction Analysis : Compare synthesis protocols across studies (e.g., catalyst type in vs. ). Use Design of Experiments (DoE) to identify critical variables (e.g., pH, solvent polarity) affecting yield.
  • Instrumentation : For structural confirmation, combine FT-IR (amide I/II bands) with high-resolution MS (HRMS) to distinguish between isobaric impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.